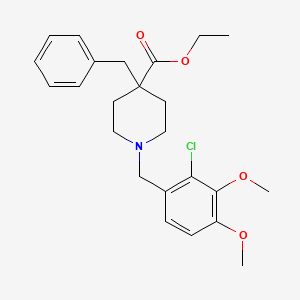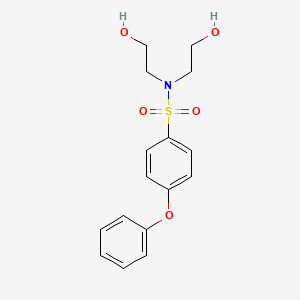![molecular formula C20H33NO B5040799 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine](/img/structure/B5040799.png)
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine is an organic compound that features a piperidine ring substituted with a propyl chain linked to a phenoxy group The phenoxy group is further substituted with two isopropyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,6-Di(propan-2-yl)phenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2,6-Di(propan-2-yl)phenoxypropyl Bromide: The phenol derivative is then reacted with 3-bromopropyl chloride in the presence of a base like sodium hydride to form the corresponding bromide.
Nucleophilic Substitution: Finally, the bromide is reacted with piperidine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
科学的研究の応用
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, potentially affecting neurological functions.
類似化合物との比較
Similar Compounds
2,6-Di(propan-2-yl)phenol: A precursor in the synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine.
2,6-Di(propan-2-yl)phenoxypropyl Bromide: An intermediate in the synthesis process.
Piperidine: The core structure of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-[3-[2,6-di(propan-2-yl)phenoxy]propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-16(2)18-10-8-11-19(17(3)4)20(18)22-15-9-14-21-12-6-5-7-13-21/h8,10-11,16-17H,5-7,9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKRPPYQRYACTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,5-pyrrolidinedione](/img/structure/B5040726.png)
![({4-[(4-acetyl-5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B5040733.png)

![Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B5040751.png)
![1-(4-ethoxy-3-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride](/img/structure/B5040754.png)
![(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5040760.png)
![4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5040767.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5040775.png)
methanone](/img/structure/B5040781.png)
![2,6-bis(3-nitrophenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5040788.png)
![4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5040807.png)
![2-benzyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5040814.png)

